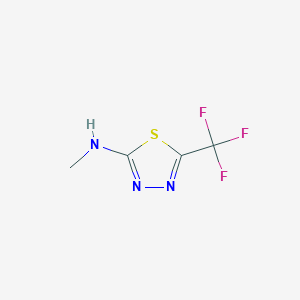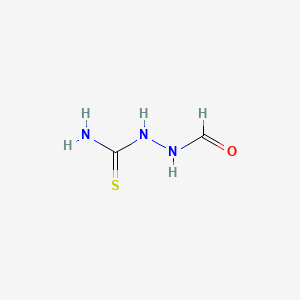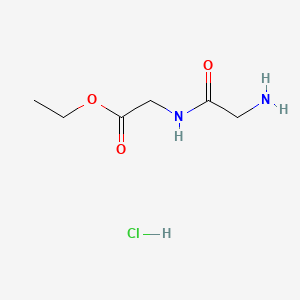
Methyl 6-(trifluoromethyl)nicotinate
Vue d'ensemble
Description
“Methyl 6-(trifluoromethyl)nicotinate” is a laboratory chemical . It is a white to light yellow to yellow powder or crystals . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of “Methyl 6-(trifluoromethyl)nicotinate” is C8H6F3NO2 . The InChI code is 1S/C8H6F3NO2/c1-14-7(13)5-2-3-6(12-4-5)8(9,10)11/h2-4H,1H3 .Physical And Chemical Properties Analysis
“Methyl 6-(trifluoromethyl)nicotinate” is a white to light yellow to yellow powder or crystals . It has a molecular weight of 205.14 . It should be stored at room temperature .Applications De Recherche Scientifique
Proteomics Research
“Methyl 6-(trifluoromethyl)nicotinate” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in the analysis of protein expression, the study of protein-protein interactions, and the investigation of post-translational modifications.
Laboratory Chemical
This compound is also classified as a laboratory chemical . As such, it could be used in a variety of laboratory procedures and experiments. However, the specific applications would depend on the nature of the experiment.
Synthesis of Amide Derivatives
“Methyl 6-(trifluoromethyl)nicotinate” has been used in the synthesis of amide derivatives . These derivatives could have various applications in medicinal chemistry and drug discovery.
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl 6-(trifluoromethyl)nicotinate is a derivative of nicotinic acid, also known as niacin or vitamin B3 Given its structural similarity to niacin, it may interact with the same targets as niacin, which include g protein-coupled receptors involved in lipid metabolism .
Mode of Action
It is thought to promote the release of prostaglandin d2, which is strictly locally-acting due to its short half-life . This action could lead to peripheral vasodilation, enhancing local blood flow at the site of application .
Biochemical Pathways
Given its similarity to niacin, it may influence pathways related to lipid metabolism and vasodilation .
Result of Action
Its potential to induce peripheral vasodilation suggests it may enhance local blood flow, which could have various effects depending on the context of its application .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 6-(trifluoromethyl)nicotinate. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . Additionally, it’s recommended to avoid dust formation and ensure adequate ventilation when handling the compound .
Propriétés
IUPAC Name |
methyl 6-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7(13)5-2-3-6(12-4-5)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEATXKNYTRXHQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379632 | |
| Record name | methyl 6-(trifluoromethyl)nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(trifluoromethyl)nicotinate | |
CAS RN |
221313-10-6 | |
| Record name | methyl 6-(trifluoromethyl)nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 221313-10-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While the paper doesn't specifically detail the synthesis of 5-salicyloyl-2-methyl-6-(trifluoromethyl)nicotinamides, it does state that it's formed from the reaction of 3-(polyfluoroacyl)chromones with acetoacetamide in the presence of ammonium acetate []. The reaction proceeds at the C-2 atom of the chromone system, leading to pyrone ring-opening and subsequent cyclization to yield the desired product.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(Thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1305622.png)

![3-(Thiazol-2-ylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305624.png)
![4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1305627.png)




